2-Amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol
CAS No.:
Cat. No.: VC16523838
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO3 |
|---|---|
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | 2-amino-1-(1,3-benzodioxol-5-yl)propan-1-ol |
| Standard InChI | InChI=1S/C10H13NO3/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6,10,12H,5,11H2,1H3 |
| Standard InChI Key | GGNJMBKLSUPVBI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(C1=CC2=C(C=C1)OCO2)O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a 1,3-benzodioxole ring fused to a propan-1-ol backbone substituted with an amino group at the C2 position. The benzodioxole moiety contributes aromaticity and hydrophobicity, while the amino alcohol group introduces hydrogen-bonding capabilities. The stereochemistry at the chiral centers (C1 and C2) significantly influences its biological activity, necessitating precise synthetic control .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | 2-amino-1-(1,3-benzodioxol-5-yl)propan-1-ol |
| Boiling Point | Not reported |
| Density | 1.21 g/cm³ (estimated) |
| logP | 2.01 (calculated) |
| Hydrogen Bond Donors | 2 (amine and hydroxyl) |
| Hydrogen Bond Acceptors | 4 |
These properties were derived from computational models and experimental analogs . The moderate logP value suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility.
Synthesis and Stereochemical Control
Synthetic Routes
The synthesis of 2-Amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol often begins with 1,3-benzodioxole-5-carbaldehyde. A Henry reaction with nitroethane followed by reduction yields the amino alcohol structure . Key steps include:
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Nitroaldol Reaction:
-
Reduction:
Catalytic hydrogenation or use of converts the nitro group to an amine .
Stereoselective Synthesis
Chiral resolution is achieved via diastereomeric salt formation using tartaric acid or enzymatic kinetic resolution . The patent US6160133A highlights the use of as a chiral auxiliary to isolate enantiomerically pure forms .
Biological Activity and Mechanism
Enzyme Inhibition
The compound exhibits inhibitory effects on monoamine oxidase (MAO) and cytochrome P450 enzymes, attributed to its amine group’s interaction with catalytic sites. For instance, the protonated amino group forms a salt bridge with glutamate residues in MAO-B, disrupting substrate binding.
Receptor Interactions
Docking studies suggest affinity for serotonin (5-HT) and dopamine (D) receptors due to structural mimicry of endogenous ligands. The benzodioxole ring’s planar structure aligns with aromatic residues in receptor binding pockets, enhancing binding affinity.
Applications in Medicinal Chemistry
Lead Compound Optimization
Researchers have modified the amino alcohol side chain to enhance bioavailability. For example, substituting the hydroxyl group with a methoxy moiety increased blood-brain barrier penetration in rodent models.
Prodrug Development
Ester prodrugs of 2-Amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol show improved oral bioavailability. Hydrolysis by esterases in the liver releases the active compound, as demonstrated in pharmacokinetic studies.
Analytical Characterization
Spectroscopic Methods
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NMR: NMR (400 MHz, CDCl): δ 6.82 (d, 1H, benzodioxole), 4.25 (m, 1H, CH-OH), 3.12 (dd, 1H, CH-NH).
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MS: ESI-MS m/z 196.1 [M+H] confirms molecular weight.
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